molecular formula C4H8F3NO2S B2847543 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide CAS No. 1877152-18-5

3,3,3-Trifluoro-N-methylpropane-1-sulfonamide

Cat. No.: B2847543
CAS No.: 1877152-18-5
M. Wt: 191.17
InChI Key: XYHFKSLCAPHXSB-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-methylpropane-1-sulfonamide is a chemical compound characterized by its trifluoromethyl group and sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide typically involves the reaction of trifluoromethylpropane with methylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or halides.

Major Products Formed: The major products formed from these reactions include trifluoromethylated compounds, sulfonamides, and various derivatives depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: In chemistry, 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe or reagent to study biological processes. Its ability to interact with specific biomolecules makes it a useful tool in biochemistry.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropane-1-sulfonamide

  • N-Methylpropane-1-sulfonamide

  • Trifluoromethyl-N-methylpropane-1-sulfonamide

Uniqueness: 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its similar counterparts. This group enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2S/c1-8-11(9,10)3-2-4(5,6)7/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFKSLCAPHXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1877152-18-5
Record name 3,3,3-trifluoro-N-methylpropane-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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